molecular formula C14H15ClN2O3 B2661601 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea CAS No. 1396870-02-2

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2661601
CAS No.: 1396870-02-2
M. Wt: 294.74
InChI Key: WUGNJZMJXPPOBR-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea is an organic compound that features a urea moiety substituted with a 4-chlorophenylmethyl group and a furan-3-yl-2-hydroxyethyl group

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea typically involves the reaction of 4-chlorobenzylamine with 3-(2-hydroxyethyl)furan-2-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an organic solvent.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 4-chlorophenylmethylamine derivatives.

    Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-bromophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
  • 1-[(4-methylphenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
  • 1-[(4-nitrophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea

Uniqueness

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-12-3-1-10(2-4-12)7-16-14(19)17-8-13(18)11-5-6-20-9-11/h1-6,9,13,18H,7-8H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGNJZMJXPPOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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